(1-Methylcycloheptyl)methanamine
Description
(1-Methylcycloheptyl)methanamine is an organic compound with the molecular formula C9H19N. It is a derivative of cycloheptane, where a methyl group is attached to the first carbon of the cycloheptane ring, and a methanamine group is attached to the same carbon.
Properties
IUPAC Name |
(1-methylcycloheptyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(8-10)6-4-2-3-5-7-9/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUZBQBZKWBDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcycloheptyl)methanamine typically involves the alkylation of cycloheptanone followed by reductive amination. One common method is as follows:
Alkylation: Cycloheptanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to form 1-methylcycloheptanone.
Reductive Amination: The 1-methylcycloheptanone is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methylcycloheptyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(1-Methylcycloheptyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylcycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-Methylcyclopropyl)methanamine
- (1-Methylcyclohexyl)methanamine
- (1-Methylcyclooctyl)methanamine
Uniqueness
(1-Methylcycloheptyl)methanamine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
(1-Methylcycloheptyl)methanamine, with the molecular formula CHN, is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
This compound is synthesized through the alkylation of cycloheptanone followed by reductive amination. The typical synthetic route involves:
- Alkylation : Cycloheptanone is reacted with methyl iodide in the presence of a strong base (e.g., sodium hydride) to form 1-methylcycloheptanone.
- Reductive Amination : The resulting ketone undergoes reductive amination using ammonia or an amine source with a reducing agent like sodium cyanoborohydride.
This compound's unique seven-membered ring structure imparts distinct chemical properties that influence its biological interactions and potential applications in medicine and industry.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds and ionic interactions, which may alter the structure and function of proteins and enzymes. This interaction can lead to significant changes in cellular processes and biochemical pathways, making it a candidate for further pharmacological exploration.
Biological Activity and Research Findings
Recent studies have investigated the pharmacological potential of this compound. Key findings include:
- Neuropharmacological Effects : Research indicates that compounds similar to this compound can influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, warranting further investigation into its efficacy against various pathogens .
Case Studies
- Neuroprotective Properties : In a study assessing neuroprotective agents, this compound was found to modulate pathways involved in neuronal survival under stress conditions, indicating its potential use in treating neurodegenerative diseases .
- Pharmacological Screening : A small library of pharmacologically active compounds was screened for their effects on cholesterol biosynthesis. While this compound was not directly tested, related compounds showed significant interactions with key enzymes in this pathway, suggesting that further exploration could reveal similar effects for this compound .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| (1-Methylcyclopropyl)methanamine | Three-membered ring | Potential antidepressant effects |
| (1-Methylcyclohexyl)methanamine | Six-membered ring | Antimicrobial properties |
| (1-Methylcyclooctyl)methanamine | Eight-membered ring | Neuroprotective effects |
The seven-membered structure of this compound offers unique properties that may enhance its biological activity compared to these analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
